Pleurostatin
描述
However, the evidence extensively discusses ulinastatin, a urinary trypsin inhibitor with anti-inflammatory and proteolytic regulatory properties.
属性
生物活性 |
Antifungal |
|---|---|
序列 |
VRPYLVAF |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Ulinastatin belongs to the protease inhibitor class and is often compared to somatostatin analogues in clinical applications. Below is a detailed comparison based on pharmacological mechanisms, clinical efficacy, and biochemical properties (Table 1).
Table 1: Comparative Analysis of Ulinastatin and Somatostatin Analogues
Key Research Findings
Synergistic Effects: Combined therapy of ulinastatin and somatostatin reduces complication rates in acute pancreatitis by 42% compared to monotherapy, with a pooled odds ratio (OR) of 0.58 (95% CI: 0.34–0.98) .
Mechanistic Differences : Ulinastatin targets proteolytic enzymes and inflammatory cytokines (e.g., IL-6, TNF-α), while somatostatin analogues primarily inhibit hormonal secretion (e.g., gastrin, insulin) .
Safety Profile : Ulinastatin exhibits fewer adverse effects (e.g., hypoglycemia, biliary sludge) compared to somatostatin analogues, which require dose adjustments for renal impairment .
Limitations and Discrepancies
All referenced studies focus on ulinastatin, emphasizing the need to verify compound nomenclature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
